molecular formula C6H14NO8P B15089102 alpha-Glucosamine 1-phosphate

alpha-Glucosamine 1-phosphate

Cat. No.: B15089102
M. Wt: 259.15 g/mol
InChI Key: YMJBYRVFGYXULK-UHFFFAOYSA-N
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Description

Alpha-Glucosamine 1-phosphate: is a naturally occurring amino sugar phosphate. It is a derivative of glucose where an amino group replaces one of the hydroxyl groups, and a phosphate group is attached to the first carbon atom. This compound plays a crucial role in various biological processes, including the biosynthesis of glycoproteins and glycolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Glucosamine 1-phosphate can be synthesized through microbial fermentation, which involves the use of recombinant microorganisms such as Escherichia coli. The process typically includes the following steps:

Industrial Production Methods: Industrial production often involves the hydrolysis of chitin, a polymer found in the exoskeletons of crustaceans like shrimp and crabs. The chitin is treated with concentrated hydrochloric acid to break it down into glucosamine, which is then phosphorylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Glucosamine 1-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylation: Requires ATP and specific kinases.

    Acetylation: Uses acetyl-CoA and acetyltransferases.

    Isomerization: Catalyzed by enzymes like phosphoglucosamine mutase.

Major Products:

Scientific Research Applications

Alpha-Glucosamine 1-phosphate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Glucosamine 1-phosphate involves its role as a precursor in the biosynthesis of glycoproteins and glycolipids. It participates in the metabolic pathways that produce these essential biomolecules. The compound is phosphorylated and acetylated to form various derivatives that are incorporated into glycoproteins and glycolipids, which are crucial for cell structure and function .

Comparison with Similar Compounds

Uniqueness: Alpha-Glucosamine 1-phosphate is unique due to its specific role in the biosynthesis of glycoproteins and glycolipids. Its ability to undergo various chemical modifications makes it a versatile compound in biochemical pathways .

Properties

IUPAC Name

[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3-5(10)4(9)2(1-8)14-6(3)15-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJBYRVFGYXULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)N)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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